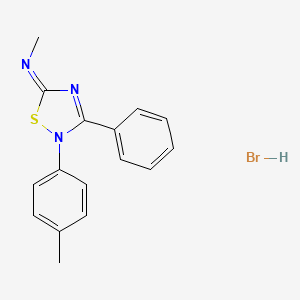

(E)-N-methyl-3-phenyl-2-(p-tolyl)-1,2,4-thiadiazol-5(2H)-imine hydrobromide

Description

The compound "(E)-N-methyl-3-phenyl-2-(p-tolyl)-1,2,4-thiadiazol-5(2H)-imine hydrobromide" is a thiadiazole derivative featuring a 1,2,4-thiadiazol-5(2H)-imine core substituted with methyl, phenyl, and p-tolyl groups. Its molecular formula is C22H19N5S·HBr, with a calculated ESI-MS mass of 385.14 (free base) and observed [M+H]<sup>+</sup> at m/z 386.16 . Key structural features include:

Properties

Molecular Formula |

C16H16BrN3S |

|---|---|

Molecular Weight |

362.3 g/mol |

IUPAC Name |

N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5-imine;hydrobromide |

InChI |

InChI=1S/C16H15N3S.BrH/c1-12-8-10-14(11-9-12)19-15(18-16(17-2)20-19)13-6-4-3-5-7-13;/h3-11H,1-2H3;1H |

InChI Key |

NUKWAQSAYYSJPC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NC(=NC)S2)C3=CC=CC=C3.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-methyl-3-phenyl-2-(p-tolyl)-1,2,4-thiadiazol-5(2H)-imine hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-methylthiourea with p-tolylhydrazine in the presence of a suitable oxidizing agent. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the product is isolated by precipitation or crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-methyl-3-phenyl-2-(p-tolyl)-1,2,4-thiadiazol-5(2H)-imine hydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Anticancer Activity

The anticancer properties of thiadiazole derivatives, including (E)-N-methyl-3-phenyl-2-(p-tolyl)-1,2,4-thiadiazol-5(2H)-imine hydrobromide, have been extensively studied. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines through multiple mechanisms.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluating the cytotoxic effects of several thiadiazole derivatives demonstrated that compounds similar to (E)-N-methyl-3-phenyl-2-(p-tolyl)-1,2,4-thiadiazol-5(2H)-imine hydrobromide exhibited significant activity against human lung adenocarcinoma (A549) and breast carcinoma (MCF-7) cell lines. Specifically, some derivatives showed IC50 values as low as 2.2 µM against A549 cells, indicating potent anticancer activity .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 2.2 | Apoptosis induction |

| Compound B | MCF-7 | 5.6 | Cell cycle arrest |

| (E)-N-methyl-3-phenyl-2-(p-tolyl)-1,2,4-thiadiazol-5(2H)-imine hydrobromide | HeLa | TBD | TBD |

Antimicrobial Properties

Thiadiazole derivatives are also recognized for their antimicrobial activities against a range of bacterial and fungal pathogens. The structural characteristics of (E)-N-methyl-3-phenyl-2-(p-tolyl)-1,2,4-thiadiazol-5(2H)-imine hydrobromide contribute to its effectiveness in this regard.

Case Study: Antimicrobial Screening

In vitro studies have shown that compounds with a similar structure to (E)-N-methyl-3-phenyl-2-(p-tolyl)-1,2,4-thiadiazol-5(2H)-imine hydrobromide possess moderate to high antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli with promising results .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Compound C | Staphylococcus aureus | 15 | Bactericidal |

| Compound D | Escherichia coli | 30 | Bacteriostatic |

| (E)-N-methyl-3-phenyl-2-(p-tolyl)-1,2,4-thiadiazol-5(2H)-imine hydrobromide | TBD | TBD |

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between thiadiazole derivatives and their biological targets. These studies help predict the affinity and potential efficacy of compounds like (E)-N-methyl-3-phenyl-2-(p-tolyl)-1,2,4-thiadiazol-5(2H)-imine hydrobromide against specific receptors or enzymes involved in cancer progression or microbial resistance .

Mechanism of Action

The mechanism of action of (E)-N-methyl-3-phenyl-2-(p-tolyl)-1,2,4-thiadiazol-5(2H)-imine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiadiazol-Imine Derivatives

Substituent Effects on Physicochemical Properties

The following table compares substituents, synthesis yields, and spectral data of the target compound with analogs:

*Yields vary based on substituents; e.g., fluorobenzyl derivatives (81%) vs. aminobenzyl analogs (17%) .

Key Observations:

- Electron-Withdrawing Groups (e.g., Cl) : The 4-chlorophenyl analog () likely exhibits reduced solubility compared to the p-tolyl derivative due to increased hydrophobicity.

- Benzyl vs.

- Methoxy Groups : The methoxy-substituted analog () shows increased molecular weight (389.47 vs. 385.14) and altered electronic properties, impacting pharmacokinetics.

Biological Activity

The compound (E)-N-methyl-3-phenyl-2-(p-tolyl)-1,2,4-thiadiazol-5(2H)-imine hydrobromide belongs to the class of thiadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, antifungal, and potential therapeutic applications based on recent research findings.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives are known for their broad spectrum of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory effects. The presence of the thiadiazole ring contributes to these activities by acting as a pharmacophore that interacts with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance, compounds similar to (E)-N-methyl-3-phenyl-2-(p-tolyl)-1,2,4-thiadiazol-5(2H)-imine hydrobromide have shown promising results against several bacterial strains:

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6h | S. aureus, S. epidermidis | 0.78 μg/mL |

| 6d | B. subtilis, S. pneumoniae | 3.125 μg/mL |

| 6i | C. difficile, S. aureus | 1.56 μg/mL |

These findings suggest that modifications in the thiadiazole structure can enhance antimicrobial efficacy against resistant strains .

Antifungal Activity

Thiadiazole derivatives have also demonstrated antifungal properties. Compounds similar to (E)-N-methyl-3-phenyl-2-(p-tolyl)-1,2,4-thiadiazol-5(2H)-imine hydrobromide have shown activity against fungi such as Candida albicans and Aspergillus flavus. For example:

| Compound | Fungal Strains Tested | MIC (μg/mL) |

|---|---|---|

| G | C. albicans | 3.125 |

| G | A. flavus | 3.125 |

This activity indicates the potential utility of thiadiazole derivatives in treating fungal infections .

The mechanism by which thiadiazole derivatives exert their biological effects often involves interaction with specific enzymes or receptors within microbial cells. For instance, some studies suggest that these compounds may inhibit key metabolic pathways or disrupt cell wall synthesis in bacteria and fungi . The structure–activity relationship (SAR) analyses indicate that substituents on the thiadiazole ring significantly influence biological activity.

Case Studies and Research Findings

- Cystic Fibrosis Research : A study investigated the use of thiadiazole derivatives as potential correctors for mutant CFTR (cystic fibrosis transmembrane conductance regulator) proteins in cystic fibrosis treatment. The compound inh-2 , a related thiadiazole derivative, was found to increase CFTR activity in cell models by reducing ubiquitination .

- Antidiabetic Activity : Some thiadiazole derivatives exhibit antidiabetic properties comparable to standard drugs like glibenclamide and rosiglitazone, suggesting a multifaceted therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.